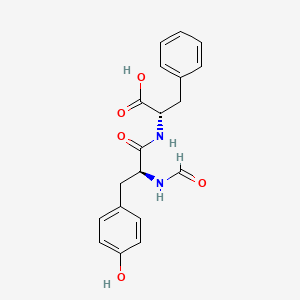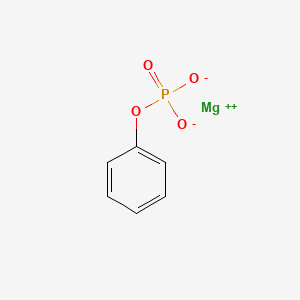
magnesium;phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium phenyl phosphate is an organophosphorus compound that consists of a magnesium ion coordinated to a phenyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium phenyl phosphate can be synthesized through the reaction of phenyl phosphoric acid with magnesium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of magnesium phenyl phosphate and water: [ \text{H}_3\text{PO}_4 + 3\text{Mg(OH)}_2 \rightarrow \text{Mg}_3(\text{PO}_4)_2 + 6\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of magnesium phenyl phosphate may involve similar neutralization reactions but on a larger scale. The choice of reactants and conditions can vary depending on the desired purity and yield of the product. Common magnesium sources include magnesium chloride, magnesium sulfate, and magnesium nitrate, while phenyl phosphate can be derived from phenol and phosphoric acid.
Chemical Reactions Analysis
Types of Reactions
Magnesium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: Reduction of the phenyl group can lead to the formation of hydroquinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenyl phosphates depending on the electrophile used.
Scientific Research Applications
Magnesium phenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme catalysis and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable implants.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of magnesium phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes that catalyze phosphate transfer reactions. The magnesium ion plays a crucial role in stabilizing the transition state and facilitating the transfer of the phosphate group. Additionally, the phenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Magnesium phosphate
- Phenyl phosphate
- Calcium phenyl phosphate
Comparison
Magnesium phenyl phosphate is unique due to the presence of both magnesium and phenyl groups, which confer distinct chemical and biological properties. Compared to magnesium phosphate, it has enhanced reactivity due to the aromatic phenyl group. In contrast to phenyl phosphate, the presence of magnesium provides additional stability and coordination capabilities. Calcium phenyl phosphate, while similar, has different solubility and bioavailability properties due to the presence of calcium instead of magnesium.
Conclusion
Magnesium phenyl phosphate is a versatile compound with a wide range of applications in scientific research and industry. Its unique combination of magnesium and phenyl groups makes it a valuable reagent and model compound for studying phosphate chemistry and biology. Further research into its properties and applications may uncover new uses and enhance our understanding of its role in various processes.
Properties
CAS No. |
62698-52-6 |
|---|---|
Molecular Formula |
C6H5MgO4P |
Molecular Weight |
196.38 g/mol |
IUPAC Name |
magnesium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.Mg/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 |
InChI Key |
JGIZKLDQCIOYLH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[Mg+2] |
Related CAS |
701-64-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

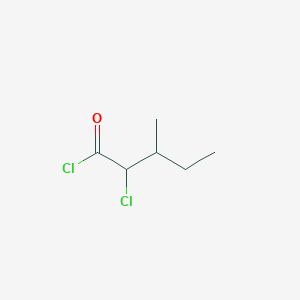
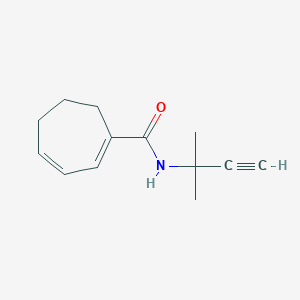
![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

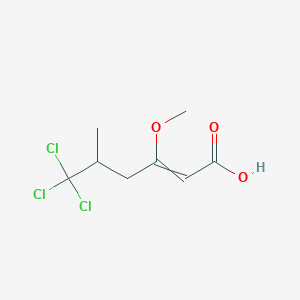
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
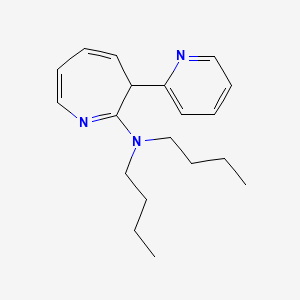
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)
